N-(1,2,3-trimethoxy-10-methylsulfinyl-9-oxo-6,7-dihydro-5H-benzo[a]heptalen-7-yl)acetamide
Overview
Description
N-(1,2,3-trimethoxy-10-methylsulfinyl-9-oxo-6,7-dihydro-5H-benzo[a]heptalen-7-yl)acetamide is a useful research compound. Its molecular formula is C22H25NO6S and its molecular weight is 431.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 302046. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Degradation Study and Stability
Thiocolchicoside (TCC), a compound closely related to N-(1,2,3-trimethoxy-10-methylsulfinyl-9-oxo-6,7-dihydro-5H-benzo[a]heptalen-7-yl)acetamide, has been studied for its degradation under various conditions. This compound undergoes degradation in acidic, basic, and oxidative environments, but remains stable under other stress conditions. The research involved identifying and characterizing the degradation products using LC-MS experiments, which helps in understanding the stability and shelf life of the compound (Del Grosso, A. Silvio, & Grosa, 2012).
Analytical Method Development
The development and validation of analytical methods, such as RP-UPLC, for simultaneous estimation of compounds like Etoricoxib and Thiocolchicoside, another closely related compound, are significant in pharmaceutical research. This research is crucial for ensuring accurate dosage and quality control in medication containing such compounds (Shetgar et al., 2022).
Synthesis and Molecular Structure
Studies on the formation of 2-sulfonylbenzo[a]heptalene-1,3-diols, precursors for the synthesis of colchicinoids, are relevant. These compounds are crucial in synthetic organic chemistry, and their formation, characterization, and application in creating more complex molecules are of great interest in medicinal chemistry (Abou‐Hadeed & Hansen, 2003).
Muscarinic Agonist Activity
Research on substituted N-(silatran-1-ylmethyl)acetamides, similar in structure to the compound , demonstrates their potential as partial muscarinic agonists. These compounds have implications in neuroscience and pharmacology, particularly in the study of cholinergic systems (Pukhalskaya et al., 2010).
Antimalarial and Antiviral Potential
Some derivatives of N-(phenylsulfonyl)acetamide have been investigated for their potential as antimalarial and antiviral agents, showing that structurally similar compounds could have significant biological activity and potential therapeutic applications (Fahim & Ismael, 2021).
Enzyme Inhibitory Potential
Research into sulfonamides with benzodioxane and acetamide moieties, like the compound , explores their potential as enzyme inhibitors. These studies are crucial in the development of new therapeutic agents for diseases where enzyme inhibition can be beneficial (Abbasi et al., 2019).
Antitumor Activity
Studies have also been conducted on compounds structurally similar to this compound for their antitumor activities. These studies are vital for discovering new anticancer drugs (Al-Suwaidan et al., 2016).
properties
IUPAC Name |
N-(1,2,3-trimethoxy-10-methylsulfinyl-9-oxo-6,7-dihydro-5H-benzo[a]heptalen-7-yl)acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25NO6S/c1-12(24)23-16-8-6-13-10-18(27-2)21(28-3)22(29-4)20(13)14-7-9-19(30(5)26)17(25)11-15(14)16/h7,9-11,16H,6,8H2,1-5H3,(H,23,24) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WPRGBKZCSCXZNE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1CCC2=CC(=C(C(=C2C3=CC=C(C(=O)C=C13)S(=O)C)OC)OC)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25NO6S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00316315 | |
Record name | NSC302046 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00316315 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
431.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
76189-03-2 | |
Record name | NSC302046 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=302046 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | NSC302046 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00316315 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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